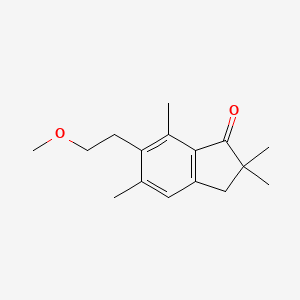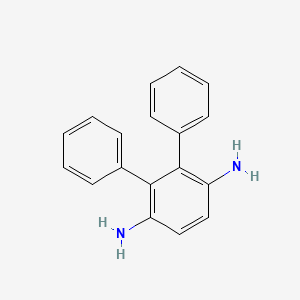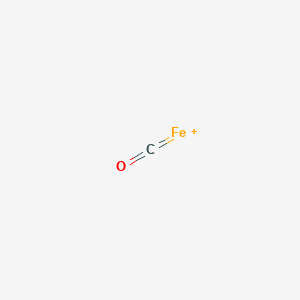![molecular formula C11H27O4PSi B14683078 Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate CAS No. 36240-42-3](/img/structure/B14683078.png)
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate is a chemical compound characterized by the presence of a trimethylsilyl group, a butan-2-yl group, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate typically involves the protection of hydroxyl groups using trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms a trialkylsilyl ether, which is a common method for protecting alcohols during organic synthesis . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar protection and reaction strategies as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the phosphonate group, leading to different phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The phosphonate group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: Lacks the trimethylsilyl group, making it less effective as a protecting group.
Trimethylsilyl phosphonate: Similar in structure but may have different reactivity due to the absence of the butan-2-yl group.
Butan-2-yl phosphonate: Does not contain the trimethylsilyl group, affecting its protective capabilities.
Uniqueness
Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate is unique due to the combination of the trimethylsilyl group and the phosphonate group, providing both protection and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Eigenschaften
CAS-Nummer |
36240-42-3 |
|---|---|
Molekularformel |
C11H27O4PSi |
Molekulargewicht |
282.39 g/mol |
IUPAC-Name |
2-diethoxyphosphorylbutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H27O4PSi/c1-8-11(4,15-17(5,6)7)16(12,13-9-2)14-10-3/h8-10H2,1-7H3 |
InChI-Schlüssel |
MTIPDCXPPTZEQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(O[Si](C)(C)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


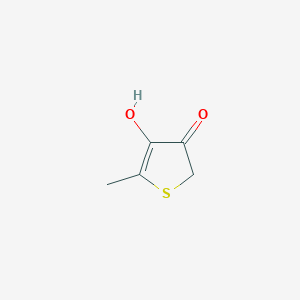
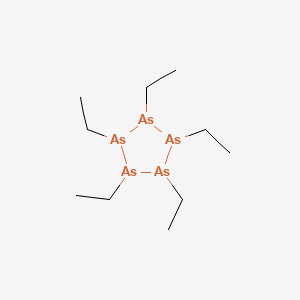




![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
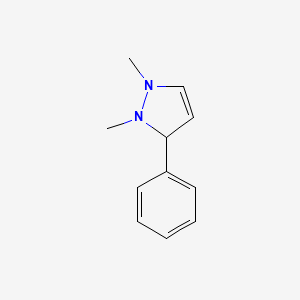

![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
